molecular formula C7H5ClN2O3 B7841028 4-chloro-3-nitrobenzaldehyde oxime

4-chloro-3-nitrobenzaldehyde oxime

Cat. No.: B7841028
M. Wt: 200.58 g/mol
InChI Key: ONIQTTDQIOTCLD-WTKPLQERSA-N
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Description

4-chloro-3-nitrobenzaldehyde oxime: is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom. This particular compound is notable for its structural configuration, where the oxime group is in the Z-configuration, meaning the substituents on the double bond are on the same side. The compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-nitrobenzaldehyde oxime typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium acetate or pyridine, which facilitates the formation of the oxime. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to achieve high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure consistent product quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-chloro-3-nitrobenzaldehyde oxime can undergo oxidation reactions to form corresponding nitroso compounds.

    Reduction: The compound can be reduced to form amines or hydroxylamines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitro or chloro groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 4-chloro-3-nitrobenzaldehyde oxime involves its interaction with specific molecular targets. In enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity. The oxime group can form hydrogen bonds with amino acid residues in the enzyme, leading to a conformational change that inhibits enzyme function. In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(NZ)-N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-6-2-1-5(4-9-11)3-7(6)10(12)13/h1-4,11H/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIQTTDQIOTCLD-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N\O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66399-01-7
Record name 4-CHLORO-3-NITROBENZALDEHYDE OXIME
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